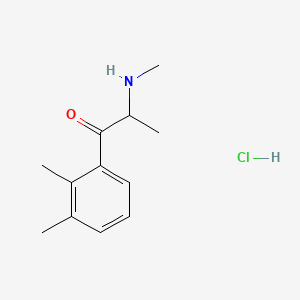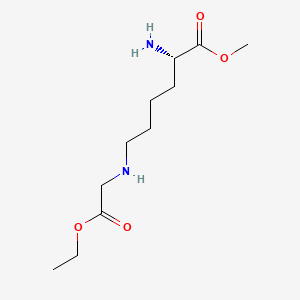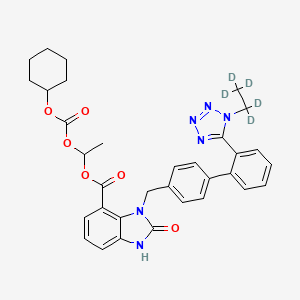
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5
Overview
Description
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 is a deuterated analog of 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil, which is an impurity of Candesartan Cilexetil. This compound is primarily used in research settings, particularly in the study of metabolic pathways and as a reference standard in analytical chemistry .
Mechanism of Action
Target of Action
The primary target of 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 is the angiotensin II receptor . This receptor plays a crucial role in regulating blood pressure levels in the body .
Mode of Action
The active ingredient in this compound works by blocking the angiotensin II receptor . This blocking action inhibits the vasoconstrictive effects of angiotensin II and results in a decrease in blood pressure .
Biochemical Pathways
The compound is a prodrug that undergoes hydrolysis in the liver to form the active metabolite, Candesartan . This metabolite then exerts its therapeutic effect by blocking the angiotensin II receptor, thereby disrupting the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure .
Pharmacokinetics
This compound is well-absorbed orally and has a half-life of approximately 9 hours . The medication is primarily eliminated through the liver and kidneys . Dose adjustments may be necessary in patients with hepatic or renal impairment .
Result of Action
The molecular and cellular effects of the compound’s action result in a decrease in blood pressure . By blocking the angiotensin II receptor, the compound prevents the vasoconstrictive action of angiotensin II, leading to vasodilation and a reduction in blood pressure .
Action Environment
Environmental factors such as diet, lifestyle, and concomitant medications can influence the compound’s action, efficacy, and stability. For instance, high salt intake may reduce the antihypertensive effect of the drug. Additionally, the compound’s action may be affected by other medications that the patient is taking, particularly other antihypertensive drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 involves multiple steps, starting from the appropriate deuterated precursors. The key steps include the formation of the tetrazole ring, the coupling of the biphenyl moiety, and the esterification with the deuterated ethyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
Types of Reactions
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity and interactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered hydrogen content .
Scientific Research Applications
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 has several scientific research applications:
Chemistry: Used as a reference standard in analytical methods like mass spectrometry and NMR spectroscopy.
Biology: Employed in metabolic studies to trace the pathways and interactions of Candesartan Cilexetil and its analogs.
Medicine: Investigated for its potential effects and interactions in pharmacokinetic and pharmacodynamic studies.
Industry: Utilized in quality control and validation processes for the production of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Candesartan Cilexetil: The parent compound, used as an antihypertensive agent.
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil: The non-deuterated analog, used in similar research applications.
Other Deuterated Analogs: Various deuterated versions of Candesartan Cilexetil and its impurities, used for specific research purposes
Uniqueness
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 is unique due to its deuterium labeling, which provides distinct advantages in research, such as improved stability and the ability to trace metabolic pathways more accurately. This makes it a valuable tool in both academic and industrial research settings .
Properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O6/c1-3-39-30(35-36-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41)/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGBAMTUFHKMQR-WNWXXORZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-36-2 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246819-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


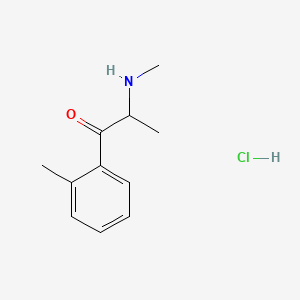
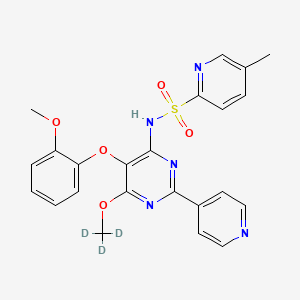
![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)
![4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid](/img/structure/B587189.png)
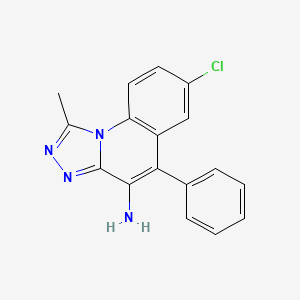

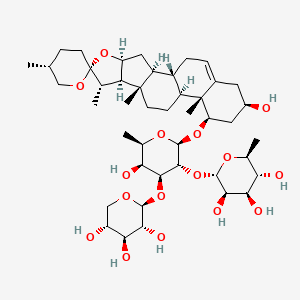
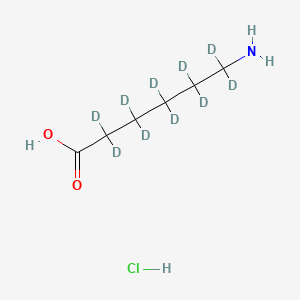
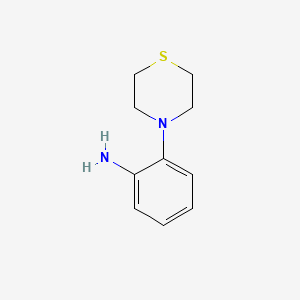
![Azireno[2,1-b][1,3]benzoxazole](/img/structure/B587199.png)
